ETHYL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a novel compound belonging to the class of triazolopyrimidine derivatives. These compounds have garnered significant attention due to their potent biological and pharmacological activities, particularly their antitumor properties .
Preparation Methods
The synthesis of ETHYL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazonoyl chlorides and pyrimidinethiones . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has demonstrated potent antitumor activity against various cancer cell lines, including human lung and hepatocellular carcinoma .
Mechanism of Action
The mechanism of action of ETHYL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to enhance the expression level of the cell cycle inhibitor p21 and induce cancer cell apoptosis via a caspase-3 dependent pathway . Additionally, it may inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
ETHYL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique compared to other similar compounds due to its specific structural features and potent biological activities. Similar compounds include other triazolopyrimidine derivatives, such as triazolo[4,3-a]pyrimidin-6-sulfonamide and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone .
Properties
IUPAC Name |
ethyl 7-(4-hydroxy-3-nitrophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c1-3-25-14(22)12-8(2)18-15-16-7-17-19(15)13(12)9-4-5-11(21)10(6-9)20(23)24/h4-7,13,21H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHYULLPASFQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)O)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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